benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications
Solvent Effects on Molecular Aggregation
A study by Matwijczuk et al. (2016) on the solvent effects on molecular aggregation of thiadiazol derivatives highlights the importance of solvent interactions in determining the spectroscopic properties and aggregation behavior of such compounds (Matwijczuk et al., 2016).
Anti-mycobacterial Chemotypes
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds as new anti-mycobacterial chemotypes, showing the potential of thiadiazol derivatives in developing treatments against Mycobacterium tuberculosis (Pancholia et al., 2016).
Synthesis and Biological Activity
Research by Starrett et al. (1989) on the synthesis and biological activity of imidazo[1,2-a]pyridines as antiulcer agents illustrates the diverse therapeutic potential of compounds with imidazol and thiadiazol moieties (Starrett et al., 1989).
Structural Exploration and Antiproliferative Activity
A study by Prasad et al. (2018) on the synthesis and structural exploration of a novel bioactive heterocycle emphasizes the significance of detailed structural analysis in understanding the bioactivity of such compounds (Prasad et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, demonstrating the antimicrobial potential of heterocyclic compounds in combating various bacterial and fungal strains (Patel et al., 2011).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse and depend on its specific structure and properties.
Mode of action
Compounds containing an imidazole ring often interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many imidazole derivatives are known to interfere with the synthesis of nucleic acids and proteins, disrupt cell membrane function, or inhibit specific enzymes .
Pharmacokinetics
Many imidazole derivatives are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Based on the biological activities of other imidazole derivatives, it might have antimicrobial, anti-inflammatory, antitumor, or other effects .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the ionization state of the imidazole ring can change with pH, which might affect its interaction with targets .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-21-9-6-18-17(21)24-11-12-4-7-22(8-5-12)16(23)13-2-3-14-15(10-13)20-25-19-14/h2-3,6,9-10,12H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHEQPQCMONFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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